molecular formula C17H20N2O4 B2579637 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 107474-66-8

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No. B2579637
CAS RN: 107474-66-8
M. Wt: 316.357
InChI Key: MIZUMQMOWWRMIR-UHFFFAOYSA-N
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Description

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. This molecule is a cyclic compound containing two nitrogen atoms and two carboxylate groups. It is a derivative of the indole nucleus and has been found to exhibit a variety of biological activities such as anti-cancer, anti-inflammatory, and antioxidant properties. In

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been extensively used in various products to retard oxidative reactions. Studies have detected these antioxidants in environmental matrices, indicating widespread presence and persistence. Human exposure pathways include food intake and personal care products. Toxicity studies have shown potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for future research on SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Fischer Synthesis of Indoles

The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones offers insights into the chemical transformations relevant to the compound . This synthesis pathway involves various transformations of the cyclohexadienoneimine intermediate, providing a basis for the synthesis of complex indole derivatives (Fusco & Sannicolo, 1978).

Indole Synthesis: A Review

A comprehensive classification of indole synthesis methods has been proposed, encompassing the diverse strategies employed over the years. This review highlights the significance of the indole structure in organic chemistry and its relevance in synthesizing a wide range of biologically active compounds. The outlined strategies provide a framework for understanding the synthesis of indole derivatives, including those related to the compound of interest (Taber & Tirunahari, 2011).

Application of Polymer Membranes in Separation Processes

The use of polymer membranes for the separation of organic mixtures, including those containing synthetic phenolic antioxidants, demonstrates the potential for purifying and isolating specific compounds. This technology is crucial for the environmental management of synthetic compounds and their derivatives (Pulyalina et al., 2020).

properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-8-7-10-11-9-13(15(20)22-4)18-12(11)5-6-14(10)19/h5-6,9,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZUMQMOWWRMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Synthesis routes and methods I

Procedure details

A solution of 3 (15 mg, 0.014 mmol) in DMF (2 mL) was treated with 5% piperidine in DMF (2 mL) and the reaction mixture was stirred for 10 min at 25° C. The crude product was precipitated with diethyl ether and used for the next step without further purification. The crude product was dissolved in DMF (3 mL) followed by the addition of 4 (25 mg, 0.025 mmol) in DMF (2 mL) and DIEA (20 uL). The reaction mixture was stirred for 2 hrs at room temperature. TFA was added to the reaction mixture and the reaction mixture was stirred at room temperature for 45 min to yield compound 5 as indicated by analytical HPLC. Crude product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 5 (3 mg, 94%). MS: (MH)+ 889.
Name
3
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

210 mg (0.63 mMol) of 2 was treated with an HBr-ethyl acetate solution for 30 minutes. The solvent was evaporated and the resulting salt 3 was dried under high vacuum. The 0.63 mmol of 3 prepared above was reacted with 210 mg (0.69 mMol) of 4 in 10 mL of DMF in the presence of 133 mg (0.69 mMol) of EDC for 2 hours. The solvent was evaporated and the crude purified over silica. To give 160 mg of 5 (47.6% yield). M+1=518
Name
2
Quantity
210 mg
Type
reactant
Reaction Step One
Name
HBr ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
0.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
133 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
47.6%

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